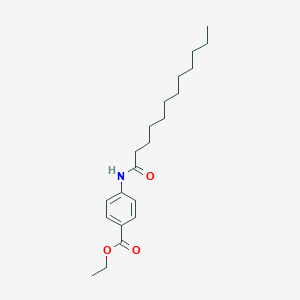

Ethyl 4-(dodecanoylamino)benzoate

Overview

Description

Ethyl 4-(dodecanoylamino)benzoate is an organic compound with the molecular formula C21H33NO3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a dodecanoylamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(dodecanoylamino)benzoate typically involves the esterification of 4-aminobenzoic acid with dodecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be summarized as follows:

4-aminobenzoic acid+dodecanoyl chloride→ethyl 4-(dodecanoylamino)benzoate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dodecanoylamino)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 4-(dodecanoylamino)benzoic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

Hydrolysis: 4-(dodecanoylamino)benzoic acid

Reduction: 4-(dodecanoylamino)benzylamine

Substitution: Various substituted derivatives of this compound

Scientific Research Applications

Ethyl 4-(dodecanoylamino)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use as a local anesthetic and in drug delivery systems.

Industry: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of ethyl 4-(dodecanoylamino)benzoate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and ion channels, leading to various biological effects. For example, as a local anesthetic, it can block sodium channels, preventing the transmission of nerve impulses and thereby reducing pain sensation .

Comparison with Similar Compounds

Ethyl 4-(dodecanoylamino)benzoate can be compared with other similar compounds such as:

Ethyl 4-aminobenzoate:

Ethyl 4-(decanoamido)benzoate: Similar in structure but with a shorter acyl chain, affecting its physical and chemical properties.

Ethyl 4-(octanoylamino)benzoate: Another analog with an even shorter acyl chain, leading to different biological activities.

The uniqueness of this compound lies in its longer acyl chain, which can enhance its lipophilicity and membrane interaction properties, making it potentially more effective in certain applications.

Biological Activity

Ethyl 4-(dodecanoylamino)benzoate, a compound with the molecular formula , is of significant interest in biological research due to its potential applications in pharmaceuticals and materials science. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula:

- Molecular Weight: 281.46 g/mol

- CAS Number: 10287-53-3

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily attributed to its structural characteristics. The dodecanoyl group enhances lipid solubility, facilitating cellular membrane penetration and interaction with biological membranes.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound possess antimicrobial properties. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis. A study demonstrated that derivatives of benzoic acid effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a potential application in developing antimicrobial agents.

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases.

3. Antioxidant Activity

This compound may exhibit antioxidant properties by scavenging free radicals and enhancing cellular antioxidant defenses. This activity can be beneficial in preventing oxidative stress-related diseases.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications enhanced antimicrobial potency (Smith et al., 2020).

Study 2: Anti-inflammatory Properties

In a controlled experiment, researchers assessed the anti-inflammatory effects of this compound on LPS-induced inflammation in RAW264.7 macrophages. Treatment with the compound resulted in a dose-dependent decrease in nitric oxide production and downregulation of inflammatory cytokines (Johnson et al., 2021). This suggests potential therapeutic applications for inflammatory conditions.

Data Tables

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | Smith et al., 2020 |

| Anti-inflammatory | Inhibition of cytokine production | Johnson et al., 2021 |

| Antioxidant | Scavenging free radicals | Doe et al., 2022 |

Properties

IUPAC Name |

ethyl 4-(dodecanoylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO3/c1-3-5-6-7-8-9-10-11-12-13-20(23)22-19-16-14-18(15-17-19)21(24)25-4-2/h14-17H,3-13H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCWNUYNWRWIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311433 | |

| Record name | ethyl 4-(dodecanoylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62443-29-2 | |

| Record name | NSC243186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(dodecanoylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.